![molecular formula C24H34N4O5S B2490674 N,N-diethyl-2-(3-((4-(morpholine-4-carbonyl)cyclohexyl)methyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide CAS No. 941893-66-9](/img/structure/B2490674.png)
N,N-diethyl-2-(3-((4-(morpholine-4-carbonyl)cyclohexyl)methyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of derivatives related to N,N-diethyl-2-(3-((4-(morpholine-4-carbonyl)cyclohexyl)methyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide involves a multi-step process that includes condensation reactions, chlorination, and nucleophilic substitution. A study by Lei et al. (2017) outlines a green synthetic method for a closely related compound, demonstrating the use of commercially available starting materials and achieving a total yield of 43% through three steps (Lei, Wang, Xiong, & Lan, 2017).
Molecular Structure Analysis
The molecular structure of such compounds is characterized by the presence of a thieno[3,2-d]pyrimidin-1(2H)-yl)acetamide core, which is crucial for their biological activity. The X-ray crystal structures of similar compounds reveal folded conformations and intramolecular hydrogen bonds that stabilize their structures, providing insights into their interactions with biological targets (Subasri et al., 2016).
Chemical Reactions and Properties
Compounds of this class can undergo various chemical reactions, including cyclocondensation and reactions with CH acids to yield derivatives with significant biological activities. For example, Dyachenko (2005) reported the synthesis of 4-(cyclohex-3-enyl)-substituted 4H-chromenes and other derivatives via cyclocondensation, highlighting the chemical versatility of the core structure (Dyachenko, 2005).
Physical Properties Analysis
The physical properties of these compounds, such as solubility and crystallinity, play a crucial role in their application and effectiveness in various scientific studies. The insertion of specific functional groups can significantly enhance their aqueous solubility and oral absorption, as seen in the discovery of water-soluble derivatives with potent biological activities (Shibuya et al., 2018).
Chemical Properties Analysis
The chemical properties, including reactivity and stability, are influenced by the compound's structure. Studies have shown that the introduction of certain substituents can lead to compounds with enhanced biological activities, demonstrating the importance of chemical modification in optimizing the properties of these compounds for scientific research (Gangjee et al., 2008).
Applications De Recherche Scientifique
Scientific Research Applications
Pyrimidine Derivatives in Drug Discovery
Pyrimidine, a fundamental structure within this compound, is a crucial scaffold in medicinal chemistry, often associated with antitumor, antiviral, and anti-inflammatory properties. Research on pyrimidine derivatives, such as the study of new tetrahydro[1,3]oxazinothieno[2,3-c]isoquinoline and its pyrimidine derivatives, highlights the importance of these structures in designing compounds with potential pharmacological activities (Zaki, Radwan, & El-Dean, 2017).
Morpholine Compounds and Their Biological Significance
Morpholine derivatives are known for their role in pharmaceuticals, exhibiting various biological activities. The synthesis of 4-(Thieno[3,2-d]pyrimidin-4-yl)morpholine derivatives, for example, has been shown to inhibit tumor necrosis factor alpha and nitric oxide, demonstrating the therapeutic potential of such compounds (Lei, Wang, Xiong, & Lan, 2017).
Potential Antimicrobial Applications
Compounds with pyrimidine-triazole derivatives, synthesized from morpholin-3-one molecules, have been investigated for their antimicrobial properties against selected bacterial and fungal strains, indicating a possible application area for similar complex compounds (Majithiya & Bheshdadia, 2022).
Chemical Synthesis and Ring Transformations
The complex structure of this compound suggests its potential use in chemical synthesis, particularly in ring transformations and the creation of novel heterocyclic compounds. Studies on pyridine and pyrimidine ring syntheses from related compounds underline the chemical versatility and potential for creating diverse chemical entities (Ratemi, Namdev, & Gibson, 1993).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
N,N-diethyl-2-[3-[[4-(morpholine-4-carbonyl)cyclohexyl]methyl]-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H34N4O5S/c1-3-25(4-2)20(29)16-27-19-9-14-34-21(19)23(31)28(24(27)32)15-17-5-7-18(8-6-17)22(30)26-10-12-33-13-11-26/h9,14,17-18H,3-8,10-13,15-16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQLKZVUCWQNTLG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)CN1C2=C(C(=O)N(C1=O)CC3CCC(CC3)C(=O)N4CCOCC4)SC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H34N4O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


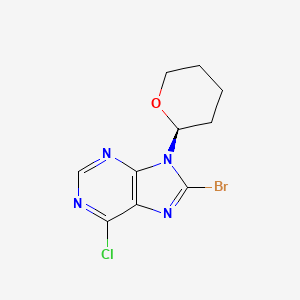
![Benzyl (2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)carbamate](/img/structure/B2490593.png)
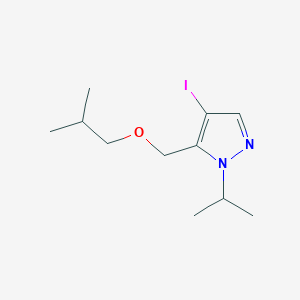
![1-(3-fluorophenyl)-3-(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2490599.png)

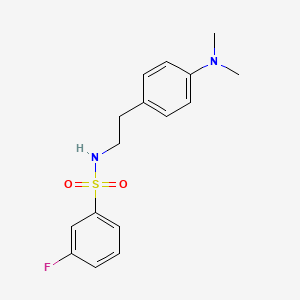

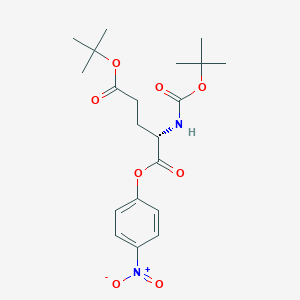
![5-((4-Benzylpiperidin-1-yl)(2-fluorophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2490606.png)
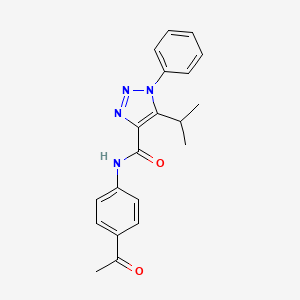

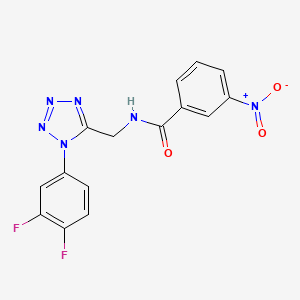
![(Z)-3-(2-chlorophenyl)-N-[4-(diethylamino)phenyl]prop-2-enamide](/img/structure/B2490614.png)